(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994627
InChI: InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1
SMILES:
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one

CAS No.:

Cat. No.: VC17994627

Molecular Formula: C21H34O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one -

Specification

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
IUPAC Name 1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Standard InChI InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1
Standard InChI Key HHUZGDMRRLQZIQ-JFBAWDOZSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one is systematically named according to IUPAC conventions, reflecting its stereochemistry at positions 3, 5, and 6. Key identifiers include:

  • CAS Registry Numbers: 570-78-5 (3α,6α-Dihydroxy-5β-pregnan-20-one) , 14357-63-2 (3β,5α,6β isomer) .

  • Synonyms: 3α,6α-Dihydroxy-5β-pregnan-20-one, NSC-50920, and CHEBI:34355 .

The molecular structure comprises a pregnane backbone (21 carbons) with hydroxyl groups at positions 3 and 6, a ketone at position 20, and distinct α-orientations at carbons 3, 5, and 6 .

Stereochemical and Conformational Analysis

The compound’s stereochemistry critically influences its biological interactions. The 5α configuration denotes a trans A/B ring junction, while the 3α and 6α hydroxyl groups occupy equatorial positions, enhancing solubility and receptor-binding potential . Comparative analysis of its 3β,5α,6β isomer (CAS 14357-63-2) reveals distinct physicochemical properties, underscoring the importance of stereochemistry in functional outcomes .

Synthesis and Analytical Characterization

Analytical Techniques

The compound’s characterization relies on advanced spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR): Assigns stereochemistry via 1H^1H and 13C^{13}C chemical shifts, particularly distinguishing α/β hydroxyl configurations .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing trimethylsilyl (TMS) derivatives, such as the 2TMS derivative (CAS 33287-43-3), which exhibits a retention index of 2758 on methyl silicone columns .

DerivativeMolecular FormulaMolecular WeightRetention Index (RI)
2TMS derivative C27H50O3Si2C_{27}H_{50}O_3Si_2478.8551 g/mol2758

Biological and Pharmacological Context

Putative Biological Roles

Although direct evidence of biological activity is limited in the provided sources, structural analogs suggest potential roles:

  • Neuroactive Steroid Activity: Hydroxyl groups at positions 3 and 6 may facilitate interactions with GABA-A receptors, analogous to allopregnanolone .

  • Metabolic Pathways: Involvement in bile acid synthesis or steroid hormone metabolism, as implied by studies on intrahepatic cholestasis of pregnancy .

Comparative Analysis with Related Steroids

The compound’s uniqueness emerges when contrasted with structurally similar pregnane derivatives:

CompoundStructural FeaturesKey Differences
5α-Pregnane-3,20-dioneLacks hydroxyl groups at C3 and C6Primarily progestogenic activity
Allopregnanolone3α-hydroxy, 5α-reduced configurationPotent GABA-A receptor modulation
17α-HydroxyprogesteroneHydroxyl at C17Adrenal steroidogenesis intermediate

Research Applications and Future Directions

Current Research Context

Studies on (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one remain nascent, with existing literature focusing on:

  • Analytical Chemistry: Development of GC-MS protocols for detecting steroid metabolites in clinical samples .

  • Stereochemical Studies: Investigations into the impact of hydroxyl group orientation on physicochemical properties .

Knowledge Gaps and Opportunities

  • Mechanistic Studies: Elucidating receptor-binding affinities and metabolic pathways.

  • Therapeutic Potential: Exploring applications in neurological or metabolic disorders, guided by structural parallels to neuroactive steroids.

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